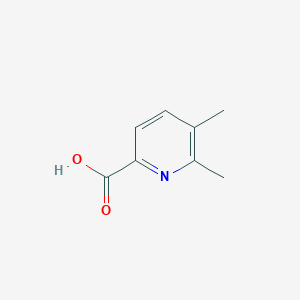

5,6-Dimethylpicolinic acid

Description

Contextualizing Picolinic Acid and its Substituted Analogues

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound characterized by a pyridine (B92270) ring with a carboxylic acid substituent at the 2-position. dovepress.comsolubilityofthings.com This structure classifies it as a member of the pyridine carboxylic acid family, which also includes its isomers, nicotinic acid and isonicotinic acid. dovepress.com The unique arrangement of the nitrogen atom and the carboxylic acid group in picolinic acid allows it to function as an effective chelating agent for various metal ions. nih.gov

Substituted picolinic acid analogues are derivatives where one or more hydrogen atoms on the pyridine ring have been replaced by other functional groups. These substitutions significantly modify the molecule's chemical and physical properties, including its polarity, solubility, and reactivity. For example, the introduction of alkyl groups, such as in 6-ethylpicolinic acid, alters the molecule's characteristics compared to the parent picolinic acid. Researchers synthesize these analogues to fine-tune their properties for specific applications, ranging from catalysis to the development of new materials and bioactive compounds. worktribe.comtandfonline.com The synthesis of these derivatives can be achieved through various methods, including the modification of readily available α,β-unsaturated hydrazones. tandfonline.com

Significance of Pyridine Carboxylic Acids in Contemporary Chemistry

Pyridine carboxylic acids are a cornerstone in various fields of modern chemistry due to their versatile nature. ontosight.aichemimpex.com Their structure, featuring a polar pyridine ring and a carboxylic acid group, allows them to participate in a wide array of chemical reactions and interactions. solubilityofthings.com This makes them valuable as building blocks in the synthesis of pharmaceuticals, agrochemicals like herbicides and pesticides, and advanced materials. ontosight.aichemimpex.com

In medicinal chemistry, pyridine carboxylic acid isomers and their derivatives have been instrumental in the development of numerous drugs for treating a wide spectrum of diseases. dovepress.com Their ability to interact with biological targets is a key factor in their therapeutic potential. ontosight.ai In materials science and coordination chemistry, these compounds are widely used as ligands to form metal complexes. chemimpex.comajol.info The resulting coordination compounds can exhibit interesting properties, such as catalytic activity, specific photoluminescence, and utility in applications like metal recovery and corrosion inhibition. chemimpex.comajol.infonih.gov The capacity of these acids to act as chelating agents is particularly important, enabling the creation of stable complexes with diverse metal ions. nih.govbyjus.com

Scope and Research Focus on 5,6-Dimethylpicolinic Acid

The research focus on this compound primarily revolves around its role as a synthetic intermediate and a structural scaffold in the creation of more complex molecules. While extensive studies on the standalone properties of this compound are not widely documented, its utility is evident from its incorporation into various other derivatives.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.165 g/mol chemshuttle.com |

| Common Name | This compound chemshuttle.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dimethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)9-6(5)2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFFZWNEMCFCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527990 | |

| Record name | 5,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83282-49-9 | |

| Record name | 5,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Dimethylpicolinic Acid

Historical and Current Synthetic Routes

The traditional and still prevalent method for synthesizing 5,6-dimethylpicolinic acid is a sequential process that leverages well-understood chemical transformations.

Synthesis from 5,6-dimethylpicolinonitrile via Hydrolysis

The final step in the primary synthetic pathway to this compound is the hydrolysis of the nitrile group of 5,6-dimethylpicolinonitrile. This reaction can be effectively carried out under basic conditions. A robust method involves treating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide, and heating the mixture under reflux.

A representative laboratory-scale procedure for a similar transformation, the hydrolysis of 2-cyanopyridine to picolinic acid, provides a useful analogy. In this process, 2-cyanopyridine is heated to 50°C with deionized water, followed by the addition of 30% sodium hydroxide. The reaction mixture is then refluxed for four hours. After a partial distillation of water, the solution is cooled and acidified with hydrochloric acid to a pH of 2.5 to precipitate the carboxylic acid. The product is then isolated by evaporation, followed by recrystallization from a suitable solvent like anhydrous alcohol. This method has been reported to achieve a high yield of 89.6% for picolinic acid, suggesting that a similar efficiency could be expected for the hydrolysis of 5,6-dimethylpicolinonitrile with appropriate optimization.

Precursor Synthesis: 5,6-dimethylpicolinonitrile from 2,3-Lutidine

The key precursor, 5,6-dimethylpicolinonitrile, is synthesized from 2,3-lutidine (2,3-dimethylpyridine) through a process known as ammoxidation. This industrial chemical process involves the reaction of a hydrocarbon with ammonia and oxygen, typically in the vapor phase over a solid catalyst, to produce a nitrile.

The ammoxidation of methylpyridines is a common industrial method for the production of cyanopyridines. For instance, the commercial production of picolinic acid begins with the ammoxidation of 2-picoline to form 2-cyanopyridine. This reaction is generally carried out at elevated temperatures in the presence of a catalyst, often based on metal oxides such as vanadium and molybdenum. The reaction can be summarized as follows for the analogous conversion of 2-picoline:

NC₅H₄CH₃ + 1.5 O₂ + NH₃ → NC₅H₄C≡N + 3 H₂O

Comparative Analysis of Synthetic Pathways and Yield Optimization

The two-step synthesis of this compound via ammoxidation of 2,3-lutidine followed by hydrolysis of the resulting nitrile stands as the most practical and industrially scalable pathway. The starting material, 2,3-lutidine, is a readily available commodity chemical.

Catalyst composition: The choice of metal oxides (e.g., vanadium, molybdenum, chromium, antimony) and the support material can significantly impact selectivity and conversion.

Reaction temperature: Ammoxidation reactions are typically conducted at high temperatures, and finding the optimal temperature is crucial to maximize nitrile formation and minimize complete oxidation to carbon oxides.

Feed ratios: The molar ratios of 2,3-lutidine, ammonia, and oxygen (or air) are critical parameters that need to be carefully controlled.

Contact time: The residence time of the reactants over the catalyst bed influences the extent of reaction and the formation of byproducts.

For the hydrolysis of 5,6-dimethylpicolinonitrile, optimization would involve:

Concentration of the base: The concentration of the sodium hydroxide solution can affect the reaction rate.

Reaction temperature and time: Ensuring complete hydrolysis while minimizing potential side reactions is key.

pH for precipitation: Precise control of the pH during the acidification step is vital for maximizing the recovery of the final product.

Advanced Synthetic Approaches and Innovations

Research into the synthesis of picolinic acid and its derivatives continues to explore more efficient and environmentally friendly methods, with a focus on catalytic approaches.

Catalytic Methods in this compound Synthesis

Modern synthetic chemistry is increasingly focused on the development of novel catalytic systems to improve reaction efficiency and reduce waste. In the context of picolinic acid synthesis, several catalytic approaches have been investigated.

One innovative approach involves the use of enzymes. For instance, catechol 2,3-dioxygenase has been utilized to catalyze the synthesis of various picolinic acid derivatives from their corresponding catechols. This biocatalytic method offers the potential for high selectivity under mild reaction conditions.

Another area of active research is the development of heterogeneous catalysts for multi-component reactions to produce picolinate and picolinic acid derivatives. These catalysts, such as metal-organic frameworks (MOFs), can facilitate complex transformations in a single pot, often with high atom economy and the advantage of being easily separable and recyclable. While these advanced methods have not been specifically reported for the synthesis of this compound, they represent the forefront of research in the field and could potentially be adapted for its production in the future.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is pivotal in minimizing the environmental impact of its production. These principles advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. For the synthesis of pyridine-based compounds, this often involves a shift from traditional multi-step syntheses, which may use harsh reagents and generate significant waste, to more streamlined and environmentally benign approaches.

One key aspect of green chemistry is the use of safer solvents and reaction conditions. For instance, the development of synthetic routes in aqueous media or using biodegradable solvents can drastically reduce the reliance on volatile organic compounds. Furthermore, the use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green synthesis. For pyridine (B92270) derivatives, this could involve the use of heterogeneous catalysts that can be easily recovered and reused, thereby minimizing waste.

The principles of atom economy are also central to the green synthesis of this compound. This involves designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes that can be applied to the synthesis of highly substituted pyridines.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing syntheses to minimize byproducts. |

| Atom Economy | Utilizing multicomponent reactions to maximize incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. |

| Designing Safer Chemicals | Focusing on the synthesis of the target molecule with minimal intrinsic toxicity. |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water or other green alternatives. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the pyridine ring synthesis. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps. |

| Catalysis | Employing recoverable and reusable catalysts to improve efficiency and reduce waste. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch methods, particularly for large-scale production. The application of flow chemistry to the synthesis of this compound can lead to improved reaction control, enhanced safety, and greater efficiency.

In a flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities of the final product. The small reaction volumes at any given time also enhance the safety of the process, especially when dealing with exothermic or hazardous reactions.

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by reactor size | Scalable by extending run time |

| Heat Transfer | Often inefficient and difficult to control | Highly efficient due to large surface-area-to-volume ratio |

| Mass Transfer | Can be limited by mixing efficiency | Enhanced due to small diffusion distances |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes minimize risk |

| Process Control | Difficult to precisely control all parameters | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can vary between batches | Highly reproducible |

Chemoenzymatic Synthesis of this compound and Analogues

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of traditional organic chemistry to create efficient and stereoselective synthetic routes. The application of enzymes in the synthesis of this compound and its analogues can offer significant advantages, particularly in achieving high levels of regioselectivity and stereoselectivity, which can be challenging to accomplish with conventional chemical methods.

Enzymes, such as oxidases, reductases, and hydrolases, can be employed to perform specific transformations on pyridine derivatives under mild reaction conditions. For instance, a chemoenzymatic approach could involve the use of an enzyme to selectively oxidize a precursor molecule to introduce the carboxylic acid functionality at the 2-position of the pyridine ring. This would avoid the need for harsh oxidizing agents and protecting group strategies often required in traditional synthesis.

A notable example of a relevant chemoenzymatic approach is the asymmetric dearomatization of pyridines to produce substituted piperidines, which are important chiral building blocks. This transformation can be achieved using a combination of chemical steps and enzymatic reactions, highlighting the potential of integrating biocatalysis into the synthesis of complex nitrogen-containing heterocycles. While a direct enzymatic synthesis of this compound may not be established, the principles of chemoenzymatic synthesis provide a promising avenue for the development of novel and sustainable routes to this compound and its derivatives.

Characterization Techniques in Synthetic Verification

The unambiguous verification of the chemical structure and purity of a synthesized compound is a critical aspect of chemical research and development. For this compound, a combination of spectroscopic and chromatographic techniques is essential for its complete characterization.

Spectroscopic Analysis in Structural Elucidation (e.g., ¹H NMR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum would provide key information about the number and connectivity of the protons in the molecule.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on the pyridine ring and the protons of the two methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups. The proton at the 3-position would likely appear as a doublet, coupled to the proton at the 4-position. Similarly, the proton at the 4-position would appear as a doublet, coupled to the proton at the 3-position. The two methyl groups at the 5- and 6-positions would each give rise to a singlet, with their chemical shifts being in the typical range for methyl groups attached to an aromatic ring. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group as carbon dioxide (CO₂) and a hydrogen radical (•H). For this compound, fragmentation might also involve the loss of a methyl radical (•CH₃) from the molecular ion. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound.

| Technique | Expected Data for this compound |

| ¹H NMR | Signals for two distinct aromatic protons (doublets), two methyl groups (singlets), and one carboxylic acid proton (broad singlet). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₈H₉NO₂. Fragmentation peaks corresponding to the loss of •OH, COOH, and •CH₃. |

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components in a mixture. For the synthetic verification of this compound, HPLC is essential for assessing its purity.

A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the acidic analyte. The retention time of this compound would be a characteristic parameter under a specific set of HPLC conditions.

The purity of the synthesized compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single major peak with minimal or no impurity peaks. The use of a diode-array detector (DAD) can provide additional information by acquiring the UV spectrum of the peak, which can be compared to a reference standard to confirm the identity of the compound. The development of a robust and validated HPLC method is crucial for quality control in the production of this compound.

| Parameter | Typical Conditions for HPLC Analysis of Pyridinecarboxylic Acids |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol with an acidic modifier (e.g., 0.1% formic acid). |

| Detection | UV detection at a wavelength where the compound has strong absorbance (e.g., around 260-270 nm). |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Temperature | Often performed at ambient or slightly elevated temperature for better reproducibility. |

Derivatization and Structural Modification of 5,6 Dimethylpicolinic Acid

Synthesis of Amide Derivatives of 5,6-Dimethylpicolinic Acid

The conversion of the carboxylic acid group of this compound into an amide linkage is a fundamental strategy for expanding its chemical diversity. Amide synthesis generally involves the activation of the carboxyl group followed by reaction with a primary or secondary amine. Common methods include the formation of an acyl chloride intermediate or the use of coupling agents. ajchem-a.comgoogle.com These approaches allow for the introduction of a vast range of substituents, significantly altering the physicochemical properties of the parent molecule.

The synthesis of N-(heptan-4-yl)-5,6-dimethylpicolinamide exemplifies a targeted amide derivatization. A standard and effective method for this transformation is the conversion of this compound to its corresponding acyl chloride, which then reacts readily with the amine.

Proposed Synthetic Route:

Acyl Chloride Formation: this compound is reacted with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent. This step converts the carboxylic acid into the more reactive 5,6-dimethylpicolinoyl chloride. researchgate.netnih.gov

Amide Coupling: The in situ generated or isolated acyl chloride is then treated with heptan-4-amine. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the formation of the desired N-(heptan-4-yl)-5,6-dimethylpicolinamide. researchgate.net

This two-step, one-pot procedure is a common and efficient strategy for preparing amides from picolinic acid derivatives. nih.gov

The synthesis of amide derivatives is not limited to a single method. Various coupling reagents have been developed to facilitate amide bond formation under milder conditions, avoiding the need for harsh halogenating agents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. The choice of coupling agent can be critical for reactions involving sensitive functional groups.

| Coupling Agent/Method | Description | Common Conditions |

| Acyl Halide Method | The carboxylic acid is converted to a highly reactive acyl halide (e.g., using SOCl₂, (COCl)₂) before reaction with an amine. google.com | Inert solvent, often with a non-nucleophilic base (e.g., pyridine, Et₃N). researchgate.net |

| DCC/DMAP | Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxyl group. 4-Dimethylaminopyridine (DMAP) is often added as a catalyst. ajchem-a.comorganic-chemistry.org | Aprotic solvents (e.g., DCM, THF) at room temperature. ajchem-a.com |

| Mixed Anhydrides | The carboxylic acid is reacted with an acyl halide like ethyl chloroformate to form a mixed anhydride, which then reacts with the amine. | Often performed at low temperatures to control reactivity. |

| HATU/HBTU | Peptide coupling reagents like HATU and HBTU form highly reactive activated esters, leading to efficient amide formation with minimal side reactions. | Polar aprotic solvents (e.g., DMF, NMP) with a base like DIPEA. |

By employing these methods with a diverse library of primary and secondary amines, a vast range of amide derivatives can be synthesized. The substituents on the amine can be varied to include alkyl chains, aromatic rings, and other functional groups, each imparting unique properties to the final molecule.

The modification of this compound into various amide derivatives systematically alters its molecular properties. These changes are predictable to some extent, allowing for the rational design of molecules for specific applications, such as metal chelation. myskinrecipes.com

Steric Hindrance: The size of the substituent on the amide nitrogen can influence the conformation of the molecule. Bulky groups can restrict rotation around the amide bond and affect how the picolinamide (B142947) derivative coordinates to a metal center. nih.gov

Electronic Effects: Aromatic or electron-withdrawing groups on the amide can influence the electron density of the pyridine ring and the carbonyl oxygen, which can modulate the strength of metal-ligand interactions.

Lipophilicity: The introduction of long alkyl chains or aromatic groups on the amide nitrogen increases the lipophilicity of the compound. This is a critical parameter for tuning solubility in different solvent systems.

Coordination Geometry: Picolinamides are effective bidentate ligands, coordinating to metal ions through the pyridine nitrogen and the carbonyl oxygen. The nature of the amide substituent can influence the preferred coordination geometry and the stability of the resulting metal complex. nih.gov

Esterification and Etherification of this compound

Modification of the carboxyl group to form esters is another primary route for derivatization. Etherification, in contrast, is not a direct reaction of the parent acid but would require modification of other parts of the molecule, such as the methyl groups, to introduce a hydroxyl functionality first.

Esterification of this compound can be achieved through several established methods, each with distinct advantages.

| Esterification Method | Reagents & Conditions | Characteristics |

| Fischer Esterification | Alcohol (serves as solvent and reagent), strong acid catalyst (e.g., H₂SO₄), heat. masterorganicchemistry.com | A classic, equilibrium-driven method. Best suited for simple, non-sensitive alcohols. masterorganicchemistry.com |

| Acyl Chloride Intermediate | 1. SOCl₂ or (COCl)₂ 2. Alcohol, base (e.g., Et₃N). nih.gov | A highly effective and non-reversible method suitable for a wide range of alcohols, including phenols. nih.gov |

| Steglich Esterification | Alcohol, DCC (dicyclohexylcarbodiimide), catalytic DMAP. organic-chemistry.org | A mild method that proceeds at room temperature, ideal for acid-sensitive substrates. organic-chemistry.org |

| Active Ester Formation | Conversion to esters like N-hydroxysuccinimidyl (NHS) or p-nitrophenyl (PNP) esters allows for subsequent reaction with valuable alcohols under mild conditions. nih.gov | This is a two-step process often used when the alcohol is precious or sensitive. |

The resulting esters are valuable as synthetic intermediates, as they can be more soluble in organic solvents than the parent carboxylic acid and can serve as protecting groups or be converted into other functional groups.

Halogenation and Other Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) provides a pathway to directly functionalize the pyridine ring of this compound. However, the pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. masterorganicchemistry.com The reaction typically requires harsh conditions and the directing effects of the existing substituents (the electron-withdrawing carboxylic acid and the electron-donating methyl groups) influence the position of substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation (Chlorination, Bromination)

Nitration

Sulfonation

These reactions proceed via a mechanism involving the attack of the aromatic ring on a strong electrophile to form a cationic intermediate known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Interestingly, unintended halogenation can occur under certain conditions. For example, studies on picolinic acid have shown that reaction with thionyl chloride to form the acid chloride can also lead to chlorination of the pyridine ring at the 4-position as a side product. researchgate.netnih.gov This provides a specific example of an electrophilic substitution on a picolinic acid scaffold.

Metal-Catalyzed Coupling Reactions of this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a derivative of this compound, typically a halogenated version prepared as described in section 3.3, is required as a substrate. Palladium and nickel are the most common catalysts for these transformations. mdpi.comnih.gov

| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Aryl/vinyl halide + Organoboron reagent | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes + Base | C(sp²)–C(sp²) |

| Heck Coupling | Aryl/vinyl halide + Alkene | Pd(OAc)₂ or PdCl₂ + Ligand (e.g., PPh₃) + Base | C(sp²)–C(sp²) |

| Sonogashira Coupling | Aryl/vinyl halide + Terminal alkyne | Pd complex + Cu(I) salt (co-catalyst) + Base | C(sp²)–C(sp) |

| Negishi Coupling | Organohalide + Organozinc reagent | Ni or Pd complexes | C–C |

| Hirao Reaction | Aryl halide + Dialkyl phosphite | Pd(OAc)₂ | P–C |

By first introducing a halogen (e.g., chlorine or bromine) onto the pyridine ring, the resulting halo-5,6-dimethylpicolinic acid derivative can be coupled with a wide variety of partners, including boronic acids, alkenes, alkynes, and organozinc reagents. nih.govmdpi.com These reactions dramatically increase the structural complexity and allow for the synthesis of highly functionalized molecules based on the original this compound framework.

Functionalization of the Pyridine Ring and Methyl Groups

The pyridine ring is an electron-deficient heterocycle, and its reactivity is significantly influenced by the nature and position of its substituents. The presence of the electron-withdrawing carboxylic acid group at the 2-position, and the electron-donating methyl groups at the 5- and 6-positions of this compound, creates a unique electronic environment that directs further functionalization.

Functionalization of the Pyridine Ring:

The C-H bonds on the pyridine ring are potential sites for functionalization through various modern synthetic methodologies, most notably transition-metal-catalyzed C-H activation. researchgate.netrawdatalibrary.netnih.gov These reactions allow for the direct introduction of new functional groups, such as aryl, alkyl, or heteroaryl moieties, without the need for pre-functionalized starting materials. For this compound, the remaining C-H bonds at the 3- and 4-positions are targets for such transformations. The directing effect of the carboxylic acid group can favor ortho-C-H functionalization, although the steric hindrance from the adjacent methyl group at the 6-position might influence the regioselectivity. dmaiti.com

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net To utilize these methods, this compound would first need to be halogenated. Electrophilic halogenation would likely occur at the electron-rich positions of the ring, guided by the activating effect of the methyl groups.

Functionalization of the Methyl Groups:

The methyl groups at the 5- and 6-positions are also amenable to functionalization. Radical-mediated reactions can be employed to introduce substituents onto these methyl groups. researchgate.net For instance, benzylic-type bromination using N-bromosuccinimide (NBS) under radical initiation conditions could selectively introduce a bromine atom, which can then serve as a handle for further nucleophilic substitution reactions.

Oxidation of the methyl groups can lead to the formation of hydroxymethyl or formyl derivatives, which can be further modified. Selective oxidation of one methyl group over the other would be a synthetic challenge, potentially requiring specific catalysts or protecting group strategies.

Below is a table summarizing potential derivatization reactions for the functionalization of the pyridine ring and methyl groups of this compound.

| Reaction Type | Reagents and Conditions | Potential Product |

| Ring Functionalization | ||

| C-H Arylation | Pd(OAc)₂, Ag₂CO₃, Aryl halide | 3-Aryl-5,6-dimethylpicolinic acid or 4-Aryl-5,6-dimethylpicolinic acid |

| Halogenation | N-Halosuccinimide (NXS) | 3-Halo-5,6-dimethylpicolinic acid or 4-Halo-5,6-dimethylpicolinic acid |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-5,6-dimethylpicolinic acid |

| Methyl Group Functionalization | ||

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 5-(Bromomethyl)-6-methylpicolinic acid or 6-(Bromomethyl)-5-methylpicolinic acid |

| Oxidation | KMnO₄ or SeO₂ | 5-Formyl-6-methylpicolinic acid or 5,6-Diformylpicolinic acid |

Note: The regioselectivity of these reactions would need to be determined experimentally.

Design and Synthesis of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems is a key strategy in drug discovery to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. For this compound, these approaches can be utilized to enhance its solubility, permeability, and site-specific delivery.

Design and Synthesis of Prodrugs:

A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. mdpi.com The carboxylic acid functional group of this compound is an ideal handle for prodrug design.

Ester Prodrugs: Esterification of the carboxylic acid can mask its polarity, thereby increasing the lipophilicity of the molecule. ebrary.netscirp.org This can lead to enhanced absorption across biological membranes. Simple alkyl esters or more complex esters, such as those with amino acid or sugar moieties, can be synthesized. nih.gov These ester prodrugs are designed to be hydrolyzed by esterases present in the plasma and various tissues to release the active this compound. researchgate.net

Amide Prodrugs: The carboxylic acid can also be converted to an amide by coupling with an amine. exo-ricerca.itresearchgate.net Amide prodrugs are generally more stable than ester prodrugs and can be designed for slower release of the active drug. mdpi.com The choice of the amine component can be used to tune the physicochemical properties and the rate of enzymatic cleavage.

The following table outlines potential prodrug strategies for this compound.

| Prodrug Type | Promoieties | Linkage | Potential Advantages |

| Ester Prodrug | Ethanol (B145695), Polyethylene (B3416737) glycol (PEG) | Ester | Increased lipophilicity, enhanced permeability |

| Amino Acid Conjugate | Glycine, Alanine, Valine | Ester or Amide | Potential for active transport, improved solubility |

| Carbonate/Carbamate Prodrug | Alkyl carbonates, Amino alcohols | Carbonate or Carbamate | Tunable stability and release kinetics |

Targeted Delivery Systems:

Targeted delivery systems aim to concentrate a therapeutic agent at its site of action, thereby increasing its efficacy and reducing off-target side effects. This can be achieved by encapsulating the drug in or conjugating it to a carrier system.

Nanoparticle-based Delivery: this compound can be encapsulated within nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA). mdpi.commdpi.comcoopscolevis.com These nanoparticles can be engineered to have specific sizes and surface properties to control their biodistribution. The surface of these nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) that recognize and bind to specific receptors overexpressed on target cells.

Bioconjugation: The carboxylic acid group of this compound can be used for covalent attachment to larger biomolecules, such as polymers (e.g., polyethylene glycol - PEGylation) or antibodies. researchgate.net PEGylation can increase the hydrodynamic radius of the molecule, leading to a longer circulation half-life. Antibody-drug conjugates (ADCs) would involve linking this compound to a monoclonal antibody that targets a specific antigen on diseased cells, thereby delivering the compound directly to the site of action.

The design and synthesis of these derivatized forms of this compound are guided by the principles of medicinal chemistry and drug delivery science, with the ultimate goal of optimizing its therapeutic potential.

Advanced Coordination Chemistry of 5,6 Dimethylpicolinic Acid

Ligand Properties and Chelation Behavior of 5,6-Dimethylpicolinic Acid

The coordination behavior of this compound is fundamentally dictated by its molecular structure, which features a pyridine (B92270) ring functionalized with a carboxylic acid group at the 2-position and two methyl groups at the 5- and 6-positions. These features determine its interaction with metal ions, influencing the geometry and stability of the resulting complexes.

Denticity and Coordination Modes

This compound typically acts as a bidentate ligand, coordinating to a central metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This dual coordination leads to the formation of a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The primary coordination mode involves the formation of a [M(N,O)]-type chelate, where 'M' represents the metal ion. While this bidentate chelation is the most prevalent, other coordination modes, though less common for this specific ligand, could theoretically exist under specific steric or electronic conditions imposed by the metal center or other co-ligands.

Chelate Ring Formation and Stability Constants

The formation of the five-membered chelate ring is a key contributor to the thermodynamic stability of the resulting metal complexes. This phenomenon, known as the chelate effect, describes the enhanced stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands. The stability of these complexes in solution is quantified by their stability constants (or formation constants), which represent the equilibrium constant for the formation of the complex from its constituent metal ion and ligand.

For context, the stability constants for the closely related 6-methylpicolinic acid with some transition metals have been reported and can provide an estimate of the expected magnitude.

Table 1: Stability Constants of Metal Complexes with a Related Picolinic Acid Derivative (Note: Data for 6-methylpicolinic acid is provided as a reference due to the lack of available data for this compound.)

| Metal Ion | log K₁ | log K₂ |

| Co(II) | 5.8 | 5.1 |

| Ni(II) | 6.5 | 5.7 |

| Cu(II) | 7.8 | 6.5 |

| Zn(II) | 5.7 | 5.0 |

Source: Data for 6-methylpicolinic acid. It is anticipated that the stability constants for this compound would be of a similar order of magnitude, with potential variations due to steric and electronic effects.

Influence of Steric and Electronic Factors on Metal Binding

The two methyl groups at the 5- and 6-positions of the pyridine ring introduce specific steric and electronic effects that modulate the metal-binding properties of this compound compared to the parent picolinic acid.

Steric Factors: The methyl group at the 6-position, adjacent to the coordinating nitrogen atom, introduces significant steric hindrance. This bulkiness can influence the coordination geometry around the metal center and may affect the binding of additional ligands. The steric clash can lead to longer metal-nitrogen bond lengths or distorted coordination geometries to accommodate the methyl group. This effect can also influence the number of ligands that can coordinate to a single metal ion.

Electronic Factors: Methyl groups are electron-donating through an inductive effect. The presence of two such groups on the pyridine ring increases the electron density on the ring and, consequently, on the coordinating nitrogen atom. This enhanced electron density can increase the basicity of the pyridine nitrogen, leading to a stronger σ-donor interaction with the metal ion. A stronger metal-ligand bond and potentially greater complex stability can result from this electronic effect. However, the net effect on stability will be a balance between this favorable electronic contribution and the unfavorable steric hindrance.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of a soluble metal salt with the ligand in an appropriate solvent. The resulting complexes can be isolated as solid precipitates and characterized using various spectroscopic and analytical techniques.

Complexation with Transition Metals (e.g., Cu(II), Mn(II), Zn(II), Ni(II), Co(II))

Complexes of this compound with first-row transition metals can be synthesized by reacting the deprotonated ligand (typically by using its sodium or potassium salt, or by adding a base to the reaction mixture) with a metal salt such as a chloride, nitrate, or sulfate. The stoichiometry of the resulting complex, often of the type [M(L)₂] or [M(L)₂(H₂O)₂] where L represents the deprotonated 5,6-dimethylpicolinate ligand, depends on the metal ion's preferred coordination number and the reaction conditions.

For example, a typical synthesis would involve dissolving this compound in a solvent like ethanol (B145695) or a water-ethanol mixture, followed by the addition of a base (e.g., NaOH or KOH) to deprotonate the carboxylic acid. An aqueous or ethanolic solution of the metal salt is then added, often leading to the precipitation of the metal complex upon stirring or standing. The solid product can then be collected by filtration, washed, and dried.

Spectroscopic and Analytical Techniques for Complex Characterization

A suite of analytical methods is employed to confirm the formation of the desired metal complexes and to elucidate their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The deprotonation and coordination of the carboxylate group are evidenced by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group. Additionally, shifts in the vibrational frequencies of the pyridine ring can indicate the coordination of the nitrogen atom to the metal center.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the transition metal complexes in the UV-Vis region provide information about the d-d electronic transitions of the metal ion. The position and intensity of these absorption bands are indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. Changes in the chemical shifts of the protons and carbons of the pyridine ring and the methyl groups upon complexation provide evidence of the metal-ligand interaction.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complex, which allows for the verification of the proposed empirical formula.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Table 2: Expected Spectroscopic Features for a [M(5,6-dimethylpicolinate)₂] type Complex

| Technique | Feature | Interpretation |

| IR Spectroscopy | Disappearance of broad ν(O-H) | Deprotonation of the carboxylic acid |

| Appearance of νₐₛ(COO⁻) and νₛ(COO⁻) | Coordination of the carboxylate group | |

| Shifts in pyridine ring vibrations | Coordination of the pyridine nitrogen | |

| UV-Vis Spectroscopy | d-d transition bands | Information on the coordination geometry of the metal ion |

| ¹H NMR (for Zn(II) complex) | Shifts in aromatic and methyl proton signals | Confirmation of ligand coordination |

Solid-State and Solution-Phase Coordination Behavior

A comprehensive review of available scientific literature indicates a notable lack of specific experimental data on the solid-state and solution-phase coordination behavior of this compound. While the structure of this compound suggests it is a competent chelating agent for metal ions, detailed research findings, including crystal structures of its metal complexes and quantitative studies of its behavior in solution, are not readily found in published academic sources. myskinrecipes.com

In the solution phase, the coordination behavior is typically investigated using techniques such as potentiometry, spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods are employed to determine the stability constants of the metal-ligand complexes, which quantify the strength of the metal-ligand interactions in a given solvent. The stability of complexes is a fundamental aspect of coordination chemistry, influencing their reactivity and potential applications. Despite the general expectation that this compound forms stable complexes with various metal ions, specific stability constant data for this ligand are not available in the referenced literature.

Theoretical and Computational Studies in Coordination Chemistry

Theoretical and computational methods are powerful tools for investigating the properties of coordination compounds. However, dedicated computational studies specifically focused on the coordination chemistry of this compound are not extensively reported in the available literature. The following sections outline the types of computational analyses that would be pertinent to understanding the coordination behavior of this ligand, while noting the absence of specific research findings.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For the metal complexes of this compound, DFT calculations could provide valuable insights into the nature of the metal-ligand bonding, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). Such calculations would help in understanding the reactivity and spectroscopic properties of these complexes. While DFT has been applied to study a wide range of metal complexes, specific studies detailing the electronic structure of this compound complexes are not present in the surveyed literature.

A typical DFT study on a metal complex of this compound would involve optimizing the geometry of the complex to find its most stable structure. From this optimized geometry, various electronic properties could be calculated. The table below illustrates the kind of data that would be generated from such a study.

Table 1: Hypothetical DFT-Calculated Properties for a Metal Complex of this compound

| Property | Description | Hypothetical Value |

|---|---|---|

| M-N bond length (Å) | The distance between the metal center and the nitrogen atom of the pyridine ring. | 2.10 |

| M-O bond length (Å) | The distance between the metal center and an oxygen atom of the carboxylate group. | 2.05 |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -6.2 |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | -1.5 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT data for this compound complexes were not found.

Molecular Dynamics Simulations of Metal-Ligand Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For the coordination chemistry of this compound, MD simulations could be used to investigate the dynamic behavior of its metal complexes in solution. This would include studying the stability of the coordination sphere, the interaction of the complex with solvent molecules, and the conformational flexibility of the ligand.

An MD simulation would model the interactions between the atoms of the metal complex and the surrounding solvent molecules using a force field. By solving the equations of motion, the trajectory of each atom can be tracked over a period of time, providing a dynamic picture of the system. This can reveal important information about the stability of the metal-ligand bonds and the role of the solvent in the coordination process. Despite the utility of this technique, specific MD simulation studies on metal complexes of this compound have not been identified in the literature.

Pharmacological and Biological Research Aspects

Receptor Interaction and Modulation Studies

The T1R1/T1R3 receptor, a heterodimer of two G protein-coupled receptors, is primarily responsible for detecting umami or savory tastes, responding to substances like L-glutamate. nih.govnih.gov A thorough review of available scientific literature reveals no published studies investigating the agonist or antagonist activities of 5,6-Dimethylpicolinic acid on the T1R1/T1R3 savory taste receptor. Consequently, its potential to elicit, block, or modulate savory taste perception remains uncharacterized.

Table 1: Agonist and Antagonist Activity of this compound for T1R1/T1R3 Receptors

| Activity Type | Finding | Source |

|---|---|---|

| Agonist Activity | No data available | N/A |

The T1R2/T1R3 receptor is the principal G protein-coupled receptor that mediates the sensation of sweetness. nih.gov Similar to the savory taste receptor, there is currently no scientific data available from studies examining whether this compound acts as an agonist or an antagonist for the T1R2/T1R3 sweet taste receptor. Its role, if any, in the perception of sweet tastes has not been documented in peer-reviewed research.

Table 2: Agonist and Antagonist Activity of this compound for T1R2/T1R3 Receptors

| Activity Type | Finding | Source |

|---|---|---|

| Agonist Activity | No data available | N/A |

Modern drug discovery and compound characterization frequently employ cell-based assays. These in vitro systems, often using genetically modified cell lines like HEK293 that express specific receptors, allow for high-throughput screening of compounds to determine their interaction with a target receptor. nih.govnih.govmdpi.com Such assays typically measure downstream signals, like changes in intracellular calcium concentration, upon receptor activation. nih.gov A search of the scientific literature indicates that this compound has not been reported as a compound screened for taste receptor activity using these established cell-based technologies.

To quantify the potency of a compound that activates a receptor (an agonist), researchers determine its half-maximal effective concentration (EC₅₀). This value represents the concentration of the agonist that produces 50% of the maximum possible response. nih.gov For antagonists, a similar value, the half-maximal inhibitory concentration (IC₅₀), is determined. No studies have been published that report an EC₅₀ or IC₅₀ value for this compound in relation to either the T1R1/T1R3 or T1R2/T1R3 taste receptors.

Table 3: EC50 Determination for this compound on Taste Receptors

| Receptor | EC50 Value | Source |

|---|---|---|

| T1R1/T1R3 | No data available | N/A |

Enzymatic Inhibition and Activation Studies

Xanthine (B1682287) oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.org Inhibitors of this enzyme, such as allopurinol, are used clinically to reduce uric acid production in conditions like gout. nih.gov Despite the investigation of numerous natural and synthetic compounds for their potential to inhibit xanthine oxidase, there is no scientific literature available that documents any investigation into the xanthine oxidase inhibitory activity of this compound. frontiersin.org

Table 4: Xanthine Oxidase Inhibitory Activity of this compound

| Parameter | Finding | Source |

|---|---|---|

| IC50 Value | No data available | N/A |

Evaluation of Lipoxygenase Inhibitory Activity

There is no publicly available research data detailing the evaluation of this compound for lipoxygenase inhibitory activity. Lipoxygenases are enzymes involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory drug development. cabidigitallibrary.orgnih.govnih.govmdpi.com However, studies specifically investigating the effect of this compound on this class of enzymes have not been found.

Potential Interactions with Other Enzyme Systems

Information regarding the potential interactions of this compound with other enzyme systems, such as the cytochrome P450 (CYP) family of enzymes, is not documented in the available literature. fda.govfda.govsps.nhs.uknih.govnih.gov Understanding a compound's interaction with these enzymes is crucial for assessing its metabolic stability and potential for drug-drug interactions. nih.gov Without specific studies, any potential interactions remain speculative.

Structure-Activity Relationship (SAR) Studies

Comprehensive Structure-Activity Relationship (SAR) studies for this compound are not described in the accessible scientific literature. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. nih.govresearchgate.netnih.govnih.gov

Elucidation of Pharmacophores for Target Receptor Modulation

Due to the absence of identified biological targets for this compound, no pharmacophore models have been elucidated. A pharmacophore defines the essential three-dimensional arrangement of functional groups of a molecule required for its biological activity. nih.govnih.goviomcworld.org

Impact of Structural Modifications on Biological Activity

There is no available research detailing the impact of structural modifications of this compound on its biological activity. Such studies would involve synthesizing and testing analogues of the compound to determine how changes to its chemical structure affect its potency and selectivity. nih.govmdpi.commdpi.comnih.gov

In Silico Modeling for SAR Prediction and Lead Optimization

In silico modeling studies, which use computational methods to predict the biological activity and structure-activity relationships of compounds, have not been published for this compound. lhasalimited.orgnih.govnih.gov These methods are valuable for prioritizing compounds for synthesis and testing in the drug discovery process.

Mechanism of Action Investigations

The mechanism of action for any biological effect of this compound has not been investigated or reported. Elucidating the mechanism of action is a critical step in understanding how a compound exerts its effects at a molecular level. drugbank.comnih.gov

Cellular and Molecular Pathways Mediated by this compound and its Derivatives

Research into the specific cellular and molecular pathways directly mediated by this compound is an emerging field, with much of the current understanding extrapolated from studies on related picolinic acid derivatives. Picolinic acids, as a class of compounds, are recognized for their role as intermediates in the synthesis of various pharmaceuticals. Their chemical structure, particularly the presence of a pyridine (B92270) ring and a carboxylic acid group, allows for interactions with a variety of biological molecules, suggesting their potential involvement in multiple cellular pathways.

One of the key structural features of picolinic acid and its derivatives is the ability to act as a chelating agent for metal ions. This property is significant as many enzymatic and cellular signaling processes are dependent on metal ions as cofactors. By chelating these ions, this compound could potentially modulate the activity of metalloenzymes, which are critical in a wide range of biological pathways, including signal transduction, gene expression, and metabolism.

Furthermore, derivatives of picolinic acid have been investigated for their inhibitory effects on various enzymes. For instance, certain substituted picolinic acids have been identified as inhibitors of dopamine (B1211576) β-monooxygenase, an enzyme crucial for the biosynthesis of norepinephrine (B1679862) from dopamine. nih.gov While this study did not specifically include this compound, it highlights a potential mechanism through which picolinic acid derivatives can influence cellular pathways, in this case, the catecholamine biosynthesis pathway. The inhibition of such enzymes can have cascading effects on downstream signaling and physiological processes.

The potential for this compound to serve as a building block for kinase inhibitors also points towards its relevance in cellular signaling. myskinrecipes.com Kinases are fundamental regulators of a vast number of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis. By acting as a scaffold for kinase inhibitors, derivatives of this compound could indirectly modulate these critical pathways.

| Potential Mediated Pathway | Mechanism of Action | Key Molecular Interactions | Potential Cellular Outcome |

| Metalloenzyme Regulation | Chelation of metal ion cofactors | Interaction with the active site of metalloenzymes | Modulation of enzymatic activity |

| Catecholamine Biosynthesis | Enzyme inhibition (e.g., Dopamine β-monooxygenase) | Competitive or non-competitive binding to the enzyme | Altered neurotransmitter levels |

| Kinase Signaling Cascades | Serves as a scaffold for kinase inhibitors | Binding to the ATP-binding pocket of kinases | Regulation of cell proliferation, survival, etc. |

Signal Transduction Cascades Affected by Compound Interaction

The interaction of this compound and its derivatives with biological targets has the potential to affect various signal transduction cascades. Based on the known activities of related compounds, several key cascades can be highlighted as potentially being modulated.

Signal transduction pathways often rely on a series of protein-protein interactions and post-translational modifications, many of which are catalyzed by enzymes that could be targets for picolinic acid derivatives. For example, if a derivative of this compound were to inhibit a specific kinase, it would disrupt the phosphorylation cascade initiated by that kinase. This would, in turn, affect the downstream activation of transcription factors and the expression of target genes, ultimately altering the cellular response to external stimuli.

Given the role of some picolinic acid derivatives in inhibiting enzymes like dopamine β-monooxygenase, it is plausible that compounds such as this compound could influence G-protein coupled receptor (GPCR) signaling pathways that are responsive to catecholamines. By altering the levels of neurotransmitters like norepinephrine, these compounds could indirectly modulate the activation of adrenergic receptors and their downstream signaling cascades, which include the production of second messengers like cyclic AMP (cAMP) and the activation of protein kinase A (PKA).

The chelation of metal ions by this compound could also impact signal transduction. Many signaling proteins, including certain protein kinases and phosphatases, require metal ions for their activity. By sequestering these ions, this compound could lead to a dampening of specific signaling pathways that are dependent on these metalloproteins.

| Affected Signal Transduction Cascade | Potential Point of Interaction | Upstream Signal | Downstream Effect |

| MAP Kinase (MAPK) Pathway | Inhibition of specific kinases (e.g., MEK, ERK) | Growth factors, stress stimuli | Altered gene expression, cell proliferation |

| GPCR Signaling (e.g., Adrenergic) | Modulation of neurotransmitter synthesis | Hormones, neurotransmitters | Changes in cAMP levels, PKA activity |

| Calcium Signaling | Chelation of intracellular calcium ions | Various stimuli leading to Ca2+ release | Altered activity of Ca2+-dependent enzymes |

Target Identification and Validation in Biological Systems

The identification and validation of specific biological targets for this compound are crucial steps in understanding its pharmacological and biological effects. While comprehensive studies specifically on this compound are limited, the broader class of picolinic acid derivatives provides insights into potential targets.

One approach to target identification is through screening assays against panels of known enzymes, particularly those implicated in disease pathways. Based on existing research on similar molecules, promising targets for this compound and its derivatives could include:

Metalloenzymes: Due to its chelating properties, screening against a variety of metalloenzymes could reveal specific inhibitory activities.

Kinases: Given its use as a scaffold for kinase inhibitors, screening against a kinase panel could identify specific kinases that are inhibited by this compound or its derivatives. myskinrecipes.com

Monooxygenases: Following the findings on other picolinic acids, enzymes like dopamine β-monooxygenase represent a class of potential targets. nih.gov

Once potential targets are identified, validation in biological systems is essential. This can be achieved through a series of experiments, including:

In vitro enzyme kinetics: To confirm the inhibitory activity and determine the mechanism of inhibition (e.g., competitive, non-competitive).

Cell-based assays: To assess the effect of the compound on the activity of the target in a cellular context. This could involve measuring changes in downstream signaling molecules or cellular processes.

Target engagement assays: Techniques such as cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to the target protein within cells.

| Potential Target Class | Example Target | Method of Identification | Method of Validation |

| Metalloenzymes | Carbonic Anhydrases | Broad-spectrum enzyme screening | In vitro inhibition assays |

| Kinases | Tyrosine Kinases | Kinase panel screening | Cell-based phosphorylation assays |

| Monooxygenases | Dopamine β-monooxygenase | Hypothesis-driven screening | Measurement of product formation |

Chemical Biology and Applications in Medicinal Chemistry

Design of Chemical Probes for Biological Systems

The picolinic acid framework is a foundational structure used in the development of chemical tools for biological research. uniupo.it Derivatives of picolinic acid are widely employed as pendant arms in ligands designed for metal ion complexation, which have various biomedical applications. uniupo.it Furthermore, the process of picolinoyl derivatization, where a picolinoyl group is attached to a target molecule, is a recognized technique in analytical chemistry. This method has been successfully used to create derivatives of hydroxysteroids and corticosteroids, significantly enhancing their detection sensitivity in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS). nih.govnih.gov This demonstrates the utility of the picolinic acid scaffold in synthesizing molecules that can bind to and facilitate the detection of biological compounds, a core function of chemical probes. While the general picolinic acid structure is established in this field, specific probes derived from 5,6-Dimethylpicolinic acid for target identification are not yet extensively detailed in the literature.

Development of this compound Derivatives as Taste Modifiers

Research into flavor and taste modification has identified certain non-peptide amide compounds and their derivatives as potential savory (umami) or sweet taste modifiers. google.com Within this context, this compound has been synthesized as a chemical intermediate for creating such flavor-modifying agents for use in foods, beverages, and other comestible products. google.com

The savory or umami taste is primarily mediated by the T1R1/T1R3 G-protein-coupled receptor, which is activated by L-amino acids, most notably monosodium glutamate (B1630785) (MSG). nih.govresearchgate.net The development of compounds that can enhance or modify the umami taste is of significant interest to the food industry. A patent covering the discovery of novel flavor modifiers identifies derivatives of compounds like this compound as having potential utility as umami tastants or enhancers. google.com The proposed mechanism would involve the interaction of these derivative molecules with the umami taste receptor, augmenting the perception of savory flavors.

The perception of sweetness is mediated by a different heterodimeric receptor, T1R2/T1R3. nih.govnih.govresearchgate.net This receptor recognizes a wide array of natural and artificial sweeteners. nih.gov The same research that points to the umami-modifying potential of picolinic acid derivatives also indicates their possible role as sweet taste modifiers. google.com By acting as allosteric modulators or direct agonists at the sweet taste receptor, these compounds could enhance the sweet profile of sweeteners, potentially allowing for a reduction in sugar content in various products. google.combicoll-group.com

The primary goal of developing taste modifiers is their incorporation into ingestible compositions to improve flavor profiles. Derivatives of this compound are being explored for their potential to enhance the sweet or savory taste of foods, beverages, and other orally administered products. google.com Such compounds could be added to formulations to intensify desired tastes, improve mouthfeel, or reduce off-tastes from other ingredients. bicoll-group.comgoogle.comjustia.com The application of these novel taste modifiers could lead to products with enhanced palatability. google.com

Table 1: Research Findings on this compound in Taste Modification

| Compound/Derivative Class | Target Taste | Proposed Function | Relevant Receptor | Source |

|---|---|---|---|---|

| This compound (as an intermediate for amide derivatives) | Umami (Savory) | Flavor Enhancer / Modifier | T1R1/T1R3 | google.com |

| This compound (as an intermediate for amide derivatives) | Sweet | Flavor Enhancer / Modifier | T1R2/T1R3 | google.com |

Potential Therapeutic Applications

The picolinic acid scaffold is present in various biologically active molecules, suggesting its potential as a core structure in drug discovery. nih.govmdpi.com Its derivatives are being investigated for a range of therapeutic uses.

While no direct studies have been published on the anti-malarial activity of this compound itself, the broader class of nitrogen-containing heterocyclic compounds, such as quinolines and pyrimidines, is of paramount importance in anti-malarial drug development. ymerdigital.comnih.govmdpi.com Many successful anti-malarial drugs are based on these scaffolds. nih.gov The structural similarity of the pyridine (B92270) ring in picolinic acid to these known anti-malarial pharmacophores suggests that it could be a valuable starting point or intermediate for synthesizing novel drug candidates. nih.govnih.gov The exploration of picolinic acid derivatives could lead to new compounds that act on various stages of the malaria parasite's life cycle, potentially overcoming existing drug resistance mechanisms. nih.govresearchgate.net

Consideration as Antitumor Agents or Intermediates

While direct antitumor activity of this compound has not been extensively documented in publicly available research, its significance in medicinal chemistry is established through its role as a key intermediate in the synthesis of more complex, biologically active molecules. myskinrecipes.com The structural framework of this compound makes it a valuable building block for developing novel therapeutic agents, particularly in the realm of oncology.

Research and commercial applications highlight its use in the creation of kinase inhibitors and metalloenzyme inhibitors. myskinrecipes.com Kinase inhibitors are a cornerstone of modern cancer therapy, targeting the signaling pathways that control cell growth and proliferation. By serving as a precursor to these inhibitors, this compound plays a crucial indirect role in the development of potential antitumor agents. Its structure allows for chelation with metal ions, a property that is leveraged in designing inhibitors for metalloenzymes, which are enzymes that contain a metal ion cofactor and can be involved in tumor progression. myskinrecipes.com

Furthermore, the broader family of picolinic acid derivatives has shown promise in anticancer research. For instance, various derivatives of the parent compound, picolinic acid, have been synthesized and evaluated for their antitumor effects, demonstrating the potential of this chemical scaffold in oncology. nih.gov A study on the antituberculosis drug bedaquiline (B32110) involved the synthesis of analogues using a related compound, 4,6-dimethylpicolinic acid, to create N-methoxy-N,4,6-trimethylpicolinamide, showcasing the utility of dimethylated picolinic acids as intermediates in drug development. nih.gov

Patents have also described the synthesis of this compound and its subsequent use in preparing aromatic amides. google.com While the specific application in these patents relates to flavor modification through interaction with taste receptors, the underlying chemistry demonstrates its utility as a versatile starting material for creating molecules with specific biological targets. google.comgoogle.com

| Compound/Derivative Class | Role/Activity | Relevance to Medicinal Chemistry |

|---|---|---|

| This compound | Intermediate | Synthesis of kinase inhibitors and metalloenzyme inhibitors. myskinrecipes.com |

| 4,6-Dimethylpicolinic acid | Intermediate | Used in the synthesis of analogues for the tuberculosis drug bedaquiline. nih.gov |

| Aromatic Amides from this compound | Biologically Active Molecule | Demonstrates targeting of specific biological receptors (taste receptors). google.comgoogle.com |

Role in the Development of Antimetabolites

Antimetabolites are a class of drugs that interfere with metabolic pathways, often by mimicking natural metabolites, thereby inhibiting the synthesis of essential molecules like DNA and RNA. pharmacologyeducation.orgwikipedia.orgclevelandclinic.org They are widely used in chemotherapy. nih.gov Based on available scientific literature, there is no direct evidence to suggest that this compound itself functions as an antimetabolite or has been specifically utilized as a direct precursor in the synthesis of antimetabolite drugs.

The mechanism of action for antimetabolites typically involves structural similarity to endogenous molecules such as purines, pyrimidines, or folic acid, which allows them to disrupt cellular replication. pharmacologyeducation.orgnih.gov The chemical structure of this compound does not closely mimic these common metabolites. Research into the development of novel antimetabolites has focused on modifying known antimetabolite scaffolds or exploring new heterocyclic systems that can interfere with nucleotide biosynthesis or incorporation into nucleic acids. nih.gov While the picolinic acid scaffold is of interest in medicinal chemistry for various applications, its role in the specific field of antimetabolite development is not established.

Future Directions in Drug Discovery and Development

The established role of this compound as a versatile intermediate in the synthesis of bioactive molecules, particularly kinase and metalloenzyme inhibitors, points toward significant future directions in drug discovery. myskinrecipes.com The development of targeted therapies remains a high priority in oncology and other disease areas, and this compound represents a valuable starting point for novel drug candidates.

Future research could focus on several key areas:

Expansion of Kinase Inhibitor Libraries: this compound can be used to generate a diverse library of novel kinase inhibitors. By systematically modifying its structure, researchers can explore structure-activity relationships and optimize compounds for potency and selectivity against specific cancer-related kinases.

Design of Novel Metalloenzyme Inhibitors: The chelation properties of the picolinic acid moiety can be further exploited to design inhibitors for a wider range of metalloenzymes implicated in disease. myskinrecipes.com This could lead to new treatments for cancers that are dependent on these enzymes for growth and survival.

Scaffold for Other Bioactive Agents: The utility of this compound is not necessarily limited to cancer therapeutics. Its demonstrated use in creating molecules that target G protein-coupled receptors (GPCRs), such as taste receptors, suggests its potential as a scaffold for developing drugs that target other GPCRs involved in a variety of diseases. google.comgoogle.com

Fragment-Based Drug Discovery: The compound could be utilized in fragment-based drug discovery approaches. As a molecular fragment, it can be screened for binding to various therapeutic targets, with subsequent elaboration of the structure to develop high-affinity ligands.

The synthesis of new derivatives remains a promising avenue for identifying compounds with enhanced therapeutic properties. The continued exploration of the chemical space around the this compound core is likely to yield novel molecules with significant potential in medicinal chemistry.

Analytical Methodologies for 5,6 Dimethylpicolinic Acid

Quantitative Analysis in Complex Matrices

The quantitative determination of 5,6-Dimethylpicolinic acid in complex matrices, such as in reaction mixtures or environmental samples, necessitates analytical techniques that offer high selectivity and sensitivity to overcome interferences from other components. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

Methodologies for analogous compounds like picolinic acid often utilize reversed-phase chromatography with a C18 column. researchgate.net For this compound, a similar approach would be effective. The inclusion of two methyl groups on the pyridine (B92270) ring increases its hydrophobicity compared to the parent picolinic acid, which would influence the choice of mobile phase composition. A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the carboxylic acid and the pyridine nitrogen, thereby affecting retention and peak shape.

Ion-pair chromatography can also be employed to enhance the retention and separation of polar analytes like this compound. researchgate.net Using an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate, in the mobile phase can improve peak symmetry and resolution. researchgate.net

Detection for quantitative analysis is commonly achieved using a UV detector, as the pyridine ring of this compound exhibits strong absorbance in the UV region. The selection of an appropriate wavelength, typically around the absorbance maximum of the analyte (e.g., 265 nm for picolinic acid), is vital for achieving optimal sensitivity. researchgate.net